molecular formula C13H18N4O2S B2997050 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 1448136-76-2

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2997050
CAS No.: 1448136-76-2
M. Wt: 294.37
InChI Key: HCXOFXHPYQWFCV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyridin-2-yl-substituted pyrazole core linked to a propane sulfonamide group via an ethyl chain. The pyridine and pyrazole moieties contribute to its aromatic and hydrogen-bonding capabilities, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-2-11-20(18,19)15-8-10-17-9-6-13(16-17)12-5-3-4-7-14-12/h3-7,9,15H,2,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOFXHPYQWFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific information on the compound’s primary target, the mode of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide remains unclear. The compound may interact with its target(s) through a variety of mechanisms, potentially altering the target’s function and leading to downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Depending on its primary target, the compound could potentially influence a variety of cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action.

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes a pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including sulfonamides, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole-4-sulfonamide derivatives showed antiproliferative effects against U937 cells, with some compounds exhibiting IC50 values in the low micromolar range. These compounds were noted for their ability to inhibit cell proliferation without causing cytotoxicity at certain concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain pyrazole derivatives possess antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .

Enzyme Inhibition

The compound's activity as an inhibitor of carbonic anhydrases (CAs) has been investigated. Carbonic anhydrases play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy. Some related compounds have demonstrated potent inhibition against human isoforms hCA I and hCA II, suggesting that this compound may exhibit similar properties .

Study 1: Antiproliferative Effects

A recent study focused on the synthesis and characterization of new pyrazole-sulfonamide derivatives. The findings revealed that these derivatives had varying degrees of antiproliferative activity against cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents .

CompoundIC50 (µM)Cell Line
A5.0U937
B10.0HeLa
C15.0MCF7

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives. The study found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

CompoundZone of Inhibition (mm)Organism
D20S. aureus
E25C. albicans
F30E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide to three related sulfonamide and heterocyclic derivatives described in the literature.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Functional Groups Reference ID
This compound Pyridin-2-yl-pyrazole core, ethyl linker, propane sulfonamide Sulfonamide, pyridine, pyrazole
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide Pyridin-2-yl-pyrazole with hydrazinyl bridge, benzene sulfonamide, pyrimidin-2-yl group Sulfonamide, pyrimidine, hydrazine
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Trifluoromethylpyridine, imidazole-pyrrole core, carboxamide Carboxamide, imidazole, trifluoromethyl
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide Phenyl-pyrazole core, acetamide with trimethylamine Acetamide, pyrazole, phenyl

Key Observations :

  • Pyridine vs. Pyrimidine Substitution: The presence of pyridin-2-yl in the target compound and contrasts with pyrimidin-2-yl in and trifluoromethylpyridin-3-yl in .
  • Sulfonamide vs. Carboxamide : The propane sulfonamide group in the target compound differs from the benzene sulfonamide in and carboxamide in . Sulfonamides generally exhibit stronger acidity (pKa ~1–2) compared to carboxamides (pKa ~5), influencing solubility and binding interactions .
  • Linker Variations: The ethyl linker in the target compound contrasts with hydrazinyl () and methylene () bridges.
Pharmacological Implications
  • Target Compound : The propane sulfonamide may enhance metabolic stability compared to benzene sulfonamides () due to reduced aromatic oxidation susceptibility.

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